molecular formula C9H12ClNO B2899770 3,4-dihydro-1H-2-benzopyran-8-amine hydrochloride CAS No. 1989672-10-7

3,4-dihydro-1H-2-benzopyran-8-amine hydrochloride

Cat. No. B2899770
CAS RN: 1989672-10-7
M. Wt: 185.65
InChI Key: YRDXSZZLUXOKML-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2-benzopyran-8-amine hydrochloride, also known as isochroman-8-amine hydrochloride, is a chemical compound with the CAS Number: 1989672-10-7 . It has a molecular weight of 185.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3H,4-6,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Antimicrobial Activity

3,4-Dihydro-1H-2-benzopyran-8-amine hydrochloride: has been studied for its potential antimicrobial properties. The benzopyran moiety is a common feature in many bioactive compounds that exhibit antimicrobial activity. Research has indicated that derivatives of benzopyran can be effective against a range of microbial pathogens, including gram-positive and gram-negative bacteria .

Antioxidant Properties

The compound’s structure suggests it may serve as an antioxidant. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The hydroxyl groups in the benzopyran ring can potentially donate hydrogen atoms to free radicals, neutralizing them and preventing cell damage .

Antiproliferative Effects

Studies have shown that benzopyran derivatives can have antiproliferative effects on cancer cell lines. This means they can inhibit the growth and multiplication of cancer cells, making them a point of interest for developing new anticancer therapies. The hybrid compounds of benzopyran-4-one-isoxazole, for instance, have shown promising results against multi-drug resistant cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of benzopyran derivatives is another area of interest. Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. Compounds with anti-inflammatory properties can help in the treatment of these conditions .

Synthetic Route Development for Biomolecules

Benzopyran derivatives are also important in the synthetic development of biomolecules. They can serve as analogs to natural biomolecules, which are often difficult to obtain in large quantities. Synthetic chemists use benzopyran frameworks to develop new therapeutic agents that are easier to produce and have similar or enhanced biological activities compared to their natural counterparts .

Fungicidal Applications

The benzopyran structure is also found in strobilurins, which are a class of fungicides. Researchers have been exploring benzopyran-based compounds for their potential use as potent fungicide candidates. These compounds can help protect crops from fungal diseases, ensuring food security and agricultural sustainability .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3,4-dihydro-1H-isochromen-8-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3H,4-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXSZZLUXOKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1989672-10-7
Record name 3,4-dihydro-1H-2-benzopyran-8-amine hydrochloride
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